molecular formula C19H18N4O3 B2710951 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034226-37-2

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2710951
CAS RN: 2034226-37-2
M. Wt: 350.378
InChI Key: VPBNQKQQQBDJTQ-UHFFFAOYSA-N
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Description

Compounds containing the 1H-pyrazol-5-yl and pyridin-3-yl groups are often used in the synthesis of various pharmaceuticals and agrochemicals . They can exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by methods such as melting point determination, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the introduction of different substituents on the pyrazole group, enabling multidirectional transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques .

Scientific Research Applications

Antibacterial Activity

The synthesis and antibacterial activity of novel pyrazolopyridine derivatives, including compounds structurally similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, have been investigated. These compounds showed moderate to good antibacterial efficacy against various strains such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).

Anticancer and Anti-inflammatory Agents

A study on pyrazolopyrimidines derivatives, including structural analogs of the compound , highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines and exhibited 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Antitubercular Activity

Research into pyrazolo[1,5-a]pyridine-3-carboxamide derivatives identified compounds with promising in vitro potency against Mycobacterium tuberculosis, including drug-susceptible H37Rv strain and multidrug-resistant strains. These findings suggest potential applications in antitubercular drug discovery (Tang et al., 2015).

Luminescence and Binding Characteristics

A study on the luminescence properties of novel aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes, which are structurally related to the compound of interest, explored their potential in materials science. These compounds demonstrated strong luminescence intensity and high thermal stability, indicating potential applications in sensing and imaging (Tang, Tang, & Tang, 2011).

Cytotoxicity Studies

Investigations into new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies provide insights into the therapeutic potential of compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide in cancer treatment (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The mechanism of action can vary greatly depending on the specific compound and its biological target. For example, some pyrazole-containing compounds act as inhibitors of various biological pathways .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and biological activity. Some compounds may have detrimental effects on certain organisms .

Future Directions

The future research directions for similar compounds often involve the development of new drugs and pesticides . These compounds’ diverse structures and biological activities make them promising candidates for the development of new therapeutics and agrochemicals .

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-16(5-6-22-23)14-9-13(10-20-12-14)11-21-19(24)15-3-2-4-17-18(15)26-8-7-25-17/h2-6,9-10,12H,7-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBNQKQQQBDJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

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